(2-Methylcyclopentyl)benzene
Description
The exact mass of the compound cis-2-Methylcyclopentylbenzene is 160.125200510 g/mol and the complexity rating of the compound is 133. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methylcyclopentyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBOCMUMJWHHEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Aryl Substituted Cycloalkanes in Organic Chemistry
Aryl-substituted cycloalkanes represent a significant class of organic compounds that bridge the gap between aliphatic and aromatic chemistry. These hybrid structures are integral to various fields, from medicinal chemistry to materials science, due to the unique properties conferred by the combination of a flexible, three-dimensional cycloalkane ring and a rigid, planar aromatic system.
These compounds are often used as building blocks in the synthesis of more complex molecules. bldpharm.com Their structural motifs are found in numerous natural products and pharmaceuticals, where the specific spatial arrangement of the aryl group relative to the cycloalkane ring is often crucial for biological activity. The study of simpler examples, such as (2-Methylcyclopentyl)benzene, provides foundational knowledge for tackling these more complex systems.
A Study of Positional Isomers of Methylcyclopentylbenzene in an Academic Setting
Positional isomerism is a key concept in organic chemistry, and the methylcyclopentylbenzene series offers a straightforward illustration. In addition to (2-Methylcyclopentyl)benzene, two other positional isomers exist: (1-Methylcyclopentyl)benzene and (3-Methylcyclopentyl)benzene. In these isomers, the core molecular formula, C₁₂H₁₆, remains the same, but the connectivity of the methyl and phenyl groups on the cyclopentane (B165970) ring differs.
| Isomer Name | Description of Substituent Positions |
| (1-Methylcyclopentyl)benzene | Both the methyl and phenyl groups are attached to the same carbon atom (C1) of the cyclopentane ring. |
| This compound | The phenyl group is at C1 and the methyl group is at the adjacent carbon (C2). |
| (3-Methylcyclopentyl)benzene | The phenyl group is at C1 and the methyl group is at C3. |
These differences in substituent placement lead to distinct chemical and physical properties. For instance, (1-Methylcyclopentyl)benzene lacks a chiral center, whereas both this compound and (3-Methylcyclopentyl)benzene are chiral, leading to stereoisomerism. The electronic environment and steric hindrance around the molecule also vary with each isomer, which would be reflected in their spectroscopic data (e.g., NMR and IR spectra) and their reactivity in chemical reactions. For example, the proximity of the electron-donating methyl group to the phenyl-substituted carbon in the 2-position isomer could subtly influence the electronic character of the benzene (B151609) ring compared to the more distant 3-position isomer.
Fundamental Stereochemical Considerations in Cyclic Systems
Carbon-Carbon Bond Formation Strategies
The creation of a carbon-carbon bond between a cyclopentyl ring and a benzene (B151609) ring is central to the synthesis of this compound. The choice of method significantly impacts the feasibility, yield, and isomeric purity of the final product.
Electrophilic Alkylation Approaches
Electrophilic aromatic substitution, specifically Friedel-Crafts alkylation, represents a classical and direct method for forming alkyl-aryl bonds. youtube.comucla.edu This approach involves the reaction of an aromatic ring with an alkylating agent in the presence of a catalyst, typically a strong Lewis acid. chemguide.co.uklibretexts.org
The Friedel-Crafts alkylation of benzene using a suitable 2-methylcyclopentyl precursor, such as 2-methylcyclopentyl chloride or 2-methylcyclopentanol (B36010), is a primary consideration for synthesizing this compound. chemguide.co.ukchemistrystudent.com The reaction proceeds via the generation of an electrophilic carbocation, which is then attacked by the nucleophilic benzene ring. libretexts.org
The key electrophilic species in this reaction is the 2-methylcyclopentyl carbocation. It can be generated from various precursors. When using an alkyl halide like 1-chloro-2-methylcyclopentane, a Lewis acid catalyst abstracts the halide to form the carbocation. chemguide.co.uk Alternatively, an alcohol such as 2-methylcyclopentanol can be protonated by a Brønsted or Lewis acid, followed by the loss of water to yield the same carbocation intermediate. youtube.comgoogle.com Alkenes, for instance 1-methylcyclopentene (B36725), can also serve as precursors, generating the carbocation upon protonation by a strong acid. youtube.com
However, the initially formed secondary 2-methylcyclopentyl carbocation is highly prone to rearrangement. Through a 1,2-hydride shift, the positive charge can migrate from the second carbon of the cyclopentyl ring to the first, forming the more stable tertiary 1-methylcyclopentyl carbocation. libretexts.orglibretexts.org This rearrangement is a significant challenge because it leads to the formation of the isomeric product, (1-methylcyclopentyl)benzene, as the major or exclusive product instead of the desired this compound. libretexts.org
Table 1: Carbocation Stability and Rearrangement
| Initial Carbocation | Type | Rearrangement | Resulting Carbocation | Type | Driving Force |
| 2-Methylcyclopentyl | Secondary | 1,2-Hydride Shift | 1-Methylcyclopentyl | Tertiary | Increased Stability |
A variety of catalytic systems can be employed for Friedel-Crafts alkylation. The choice of catalyst depends on the reactivity of the alkylating agent and the aromatic substrate. studysmarter.co.uk
Lewis Acids: Traditional and widely used catalysts include strong Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). libretexts.org These catalysts are effective in promoting the formation of carbocations from alkyl halides and alcohols. libretexts.orggoogle.com For instance, the alkylation of benzene with tertiary amyl alcohol has been successfully carried out using a mixture of AlCl₃ and FeCl₃. google.com
Solid Acid Catalysts: To overcome issues associated with the handling and disposal of traditional Lewis acids, solid acid catalysts have been developed. These include zeolites and acid-impregnated clays, which can offer advantages in terms of recyclability and process management.
Table 2: Common Catalysts for Friedel-Crafts Alkylation
| Catalyst Type | Examples | Precursor Type | Notes |
| Lewis Acid | AlCl₃, FeCl₃, BF₃, SbCl₅ | Alkyl Halides, Alcohols, Alkenes | Highly active, but can be moisture sensitive and difficult to handle. libretexts.orgstudysmarter.co.uk |
| Brønsted Acid | H₂SO₄, H₃PO₄ | Alcohols, Alkenes | Often used for less reactive substrates or when milder conditions are required. |
| Solid Acid | Zeolites, Montmorillonite Clay | Alkenes, Alcohols | Offer easier separation and potential for regeneration. |
Optimizing the yield and achieving the desired regioselectivity in Friedel-Crafts alkylation is often challenging. Several factors must be controlled.
Carbocation Rearrangement: As mentioned, the primary obstacle in synthesizing this compound via this method is the rearrangement to the more stable tertiary carbocation, leading to (1-methylcyclopentyl)benzene. libretexts.org Lowering the reaction temperature can sometimes suppress rearrangements, but it is often insufficient to prevent them entirely, especially when a more stable carbocation can be formed. chemguide.co.uk
Polyalkylation: The alkylated product, this compound, is more reactive than benzene itself because the alkyl group is an electron-donating group that activates the ring towards further electrophilic attack. youtube.comlibretexts.org This can lead to polyalkylation, where multiple cyclopentyl groups are added to the benzene ring, reducing the yield of the desired mono-alkylated product. To minimize this, a large excess of benzene is typically used. libretexts.org
Reaction Conditions: The molar ratio of reactants and catalyst, reaction temperature, and reaction time are critical parameters. For example, in the synthesis of tert-amylbenzene, controlling the temperature between 0-50°C and carefully managing the molar ratio of benzene, the alkylating agent, and the catalyst can help control the formation of isomers. google.com
Due to the high propensity for carbocation rearrangement, obtaining this compound as the major product through Friedel-Crafts alkylation is generally not feasible. The expected product would be predominantly (1-methylcyclopentyl)benzene.
Friedel-Crafts Alkylation with Cyclopentyl Precursors
Stereoselective Synthesis of this compound and Related Chiral Cycloalkanes
The compound this compound possesses two stereogenic centers (the C1 and C2 carbons of the cyclopentyl ring), leading to the existence of four possible stereoisomers. The selective synthesis of a single, desired stereoisomer is a critical challenge in modern organic chemistry, particularly for applications in pharmaceuticals and materials science where specific stereochemistry is often essential for biological activity or material properties.
Enantioselective Approaches
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. wikipedia.org This is often achieved by using chiral catalysts, chiral reagents, or chiral auxiliaries that create a chiral environment during the reaction, favoring the formation of one stereoisomeric product. numberanalytics.com
A well-established strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate molecule to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comnumberanalytics.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com
The mechanism involves the formation of a diastereomeric intermediate by covalently attaching the chiral auxiliary to an achiral substrate. numberanalytics.comscielo.org.mx This intermediate exists in a chiral environment that sterically or electronically biases the approach of a reagent, leading to the preferential formation of one diastereomer over others. scielo.org.mx
In the context of synthesizing a specific stereoisomer of this compound, a chiral auxiliary could be attached to a precursor of the 2-methylcyclopentyl ring. For example, an achiral cyclopentenone could be modified with a chiral auxiliary to form a chiral enolate. Subsequent methylation could then proceed with high diastereoselectivity, controlled by the auxiliary. One of the most widely used classes of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. wikipedia.orgresearchgate.net These auxiliaries have been successfully applied in a vast range of asymmetric transformations, including alkylations and aldol (B89426) reactions, to set stereocenters with high precision. researchgate.netnih.govresearchgate.net
For instance, an N-acyl oxazolidinone can be deprotonated to form a specific enolate geometry, which is stabilized by chelation to a metal cation. The chiral auxiliary then blocks one face of the enolate, forcing an incoming electrophile (like a methylating agent) to attack from the opposite, less-hindered face. nih.gov This process establishes a new stereocenter with a predictable absolute configuration. After the key stereocenter is set, the auxiliary can be cleaved under mild conditions to reveal the chiral product.
Table 3: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Origin/Type | Typical Application | Key Feature |
|---|---|---|---|
| Evans' Oxazolidinones | Amino acid-derived | Asymmetric alkylations, aldol reactions. researchgate.netresearchgate.net | Provides high diastereoselectivity through a rigid, chelated intermediate. |
| Camphorsultam (Oppolzer's Sultam) | Camphor-derived | Asymmetric Diels-Alder, alkylations, aldol reactions. wikipedia.org | Highly crystalline derivatives often aid in purification. |
| Pseudoephedrine | Natural product-derived | Asymmetric alkylation of carboxylic acids to form chiral ketones and α-substituted acids. wikipedia.org | The auxiliary can be removed under mild conditions to avoid racemization. |
| trans-2-Phenylcyclohexanol | Synthetic | Asymmetric ene reactions. wikipedia.org | Effective in controlling stereochemistry in reactions involving glyoxylate (B1226380) esters. wikipedia.org |
Catalytic Asymmetric Synthesis Utilizing Chiral Catalysts
The synthesis of specific enantiomers of substituted cyclopentanes, such as this compound, is a significant objective in modern organic chemistry. libretexts.org Catalytic asymmetric synthesis, which employs chiral catalysts to favor the formation of one enantiomer over the other, represents a powerful strategy for achieving this goal. libretexts.orgnih.gov Key methodologies often involve transition-metal catalysts, particularly those based on rhodium and palladium, which can create chiral environments to influence the stereochemical outcome of a reaction.
One notable approach is the rhodium-catalyzed domino sequence, which can generate highly functionalized cyclopentanes with multiple stereocenters. rsc.orgnih.gov This method utilizes a chiral rhodium catalyst, such as dirhodium tetra(D-diornithine-isopropylester) [Rh₂(D-DOSP)₄], in a multi-step reaction cascade. The process can be initiated from acyclic precursors like vinyldiazoacetates and allyl alcohols, proceeding through steps including ylide formation, nih.govresearchgate.net-sigmatropic rearrangement, and a carbonyl ene reaction to construct the cyclopentane ring. nih.gov This strategy has proven effective in producing complex cyclopentane structures as single diastereomers with high enantiomeric excess (ee). nih.govresearchgate.net For instance, the reaction between styryldiazoacetate and an allyl alcohol can yield a cyclopentane product with 82% ee. nih.gov
Another powerful method is the palladium-catalyzed formal [3+2]-cycloaddition. nih.govacs.org This reaction combines vinylcyclopropanes with electron-deficient olefins in the presence of a palladium(0) catalyst and a chiral ligand. This approach allows for the construction of the cyclopentane ring while establishing multiple stereocenters in a single step. nih.gov The stereoselectivity of this transformation is highly dependent on the choice of the chiral ligand associated with the palladium catalyst.
The following table summarizes representative results from rhodium-catalyzed asymmetric syntheses of functionalized cyclopentanes, analogous to the target structure.
| Vinyldiazoacetate (R¹) | Allyl Alcohol (R²) | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Phenyl | H | 1 mol % Rh₂(D-DOSP)₄ | Heptane | 95 | 82 |
| 4-MeO-Phenyl | H | 1 mol % Rh₂(D-DOSP)₄ | Heptane | 92 | 83 |
| 4-Cl-Phenyl | H | 1 mol % Rh₂(D-DOSP)₄ | Heptane | 89 | 79 |
| Ethyl | H | 1 mol % Rh₂(D-DOSP)₄ | Heptane | 75 | 79 |
Diastereoselective Control in Synthesis
When constructing cyclic molecules with multiple stereocenters, such as this compound, controlling the relative three-dimensional arrangement of the substituents (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity). Diastereomers can have distinct physical properties and biological activities.
High levels of diastereocontrol are often achieved by carefully selecting catalysts and reaction conditions that favor a specific transition state, leading to the preferential formation of one diastereomer. For example, the rhodium-catalyzed domino sequence mentioned previously is notable for generating cyclopentanes with four new stereogenic centers as a single diastereomer. nih.gov Similarly, certain rhodium-catalyzed cyclopropanation reactions can afford products with diastereomeric ratios (dr) greater than 20:1. organic-chemistry.org
A powerful strategy for achieving high diastereoselectivity in the synthesis of substituted cyclopentanes involves enzymatic reactions. Biocatalysis can offer exquisite stereocontrol due to the highly structured active sites of enzymes. A practical approach has been demonstrated in the synthesis of 2,2-disubstituted cyclopentane-1,3-diols, which are valuable chiral building blocks. acs.orgacs.org This method employs a stepwise reduction of 2,2-disubstituted-1,3-cyclopentadiones. The initial reduction, catalyzed by an alcohol dehydrogenase (ADH) from Rhodococcus ruber (RasADH), can produce enantiopure 2,2-disubstituted 3-hydroxycyclopentane-1-ones with exceptional stereoselectivity. acs.org The subsequent reduction of the second ketone group can then be directed to achieve a specific diastereomer of the final diol product with greater than 99% diastereomeric excess. acs.org
For disubstituted cycloalkanes like this compound, the substituents can be oriented on the same side (cis) or on opposite sides (trans) of the ring's plane. libretexts.orglibretexts.org These geometric isomers are distinct compounds and cannot be interconverted without breaking bonds. libretexts.org Therefore, controlling the cis/trans stereochemistry during synthesis is a fundamental challenge.
The stereochemical outcome of a reaction can be directed by the choice of reagents and catalysts. In the synthesis of analogous 2-benzyl-2-methyl-cyclopentane-1,3-diols, the stereochemistry of the final product is precisely controlled by the strategic selection of reducing agents and the presence of protecting groups. acs.orgacs.org Starting from an enantiopure (2S,3S)-2-benzyl-2-methyl-3-hydroxycyclopentanone, different diastereomers of the final diol can be selectively synthesized.
The enzymatic reduction using an alcohol dehydrogenase from Sphingomonas sp. (ADH-A) leads exclusively to the trans,cis-diol. acs.org In contrast, protecting the hydroxyl group as an acetate (B1210297) derivative and then performing the enzymatic reduction can steer the reaction to produce different isomers. This demonstrates that subtle modifications to the substrate can profoundly impact the stereochemical course of a biocatalytic reaction, allowing for the selective formation of desired isomers. acs.orgacs.org
The following table illustrates the selective formation of different stereoisomers of 2-benzyl-2-methyl-cyclopentane-1,3-diol by varying the reaction conditions.
| Substrate | Reducing Agent/Enzyme | Product Isomer | Diastereomeric Ratio (dr) |
|---|---|---|---|
| (2S,3S)-2-benzyl-2-methyl-3-hydroxycyclopentanone | ADH-A | (1R,2S,3S)-diol (trans,cis) | >99:1 |
| (2R,3S)-2-benzyl-2-methyl-3-hydroxycyclopentanone | NaBH₄ | (1S,2R,3S)-diol (cis,cis) | >99:1 |
| (1S,2R)-3-Acetoxy-2-benzyl-2-methylcyclopentanone | ADH-7 | (1S,2R,3S)-diol (cis,cis) | >99:1 |
| (1S,2R)-3-Acetoxy-2-benzyl-2-methylcyclopentanone | RasADH F12 | (1R,2R,3S)-diol (trans,trans) | >99:1 |
Electrophilic Aromatic Substitution Reactions of the Benzene Ring
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. In this process, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgvanderbilt.edu The rate and regioselectivity of these reactions are significantly influenced by the nature of the substituent already present on the benzene ring.
The (2-methylcyclopentyl) group is classified as an alkyl group, which is an activating substituent and an ortho, para-director in electrophilic aromatic substitution reactions. youtube.comlibretexts.org Activating groups donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene itself. vanderbilt.edu The directing effect of the (2-methylcyclopentyl) group can be attributed to its electron-donating inductive effect and hyperconjugation, which stabilize the arenium ion intermediate formed during the reaction.
| Substituent | Type | Directing Effect |
|---|---|---|
| -CH3 (and other alkyls) | Activating | Ortho, Para |
| -OH | Activating | Ortho, Para |
| -NH2 | Activating | Ortho, Para |
| -Cl, -Br, -I | Deactivating | Ortho, Para |
| -NO2 | Deactivating | Meta |
| -SO3H | Deactivating | Meta |
| -C(O)R | Deactivating | Meta |
The mechanism of electrophilic aromatic substitution involves the attack of the π electrons of the benzene ring on an electrophile (E+), forming a resonance-stabilized carbocation known as the arenium ion or sigma complex. wikipedia.orgyoutube.com This step is typically the rate-determining step of the reaction. The positive charge in the arenium ion is delocalized over three carbon atoms of the ring. wikipedia.org
The stability of the arenium ion is a key factor in determining the rate and regioselectivity of the substitution. The (2-methylcyclopentyl) substituent stabilizes the arenium ion through two primary mechanisms:
Inductive Effect: Alkyl groups are electron-donating through induction, meaning they push electron density through the sigma bond connecting them to the benzene ring. This helps to disperse the positive charge of the arenium ion, thereby stabilizing it.
Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the alkyl substituent into the empty p-orbital of the carbocation. For the arenium ions formed by ortho and para attack, resonance structures can be drawn where the positive charge is located on the carbon atom directly attached to the (2-methylcyclopentyl) group. This allows for effective hyperconjugative stabilization by the C-H bonds of the cyclopentyl ring. nih.govresearchgate.net In contrast, for meta attack, no such resonance structure is possible, and thus the stabilization is less effective. This differential stabilization leads to the observed ortho, para directing effect. youtube.comquora.com
The geometry of the cycloalkyl group can also influence the stability of the arenium ion. For instance, studies on cyclopropylbenzene (B146485) have shown that the cyclopropyl (B3062369) group can provide significant stabilization, which is sensitive to its conformation relative to the benzene ring. rsc.org While specific studies on the arenium ion of this compound are not prevalent, the general principles of inductive effects and hyperconjugation from the alkyl substituent are the dominant factors in its stabilization. vanderbilt.edu
Transformations at the Cyclopentyl Moiety
The oxidation of the (2-methylcyclopentyl) group in this compound can be complex. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, under vigorous conditions, typically lead to the oxidation of the benzylic position. libretexts.orgopenstax.org This results in the cleavage of the cyclopentyl ring and the formation of benzoic acid, provided there is a hydrogen atom at the benzylic carbon. openstax.org
However, more selective oxidation of the cyclopentyl ring itself, without cleaving the side chain, is challenging due to the stability of the benzene ring and the reactivity of the benzylic position. Under certain conditions, such as free-radical oxidation, ring opening of the cyclopentyl radical can occur via a β-scission reaction. kaust.edu.sa This process, however, leads to fragmentation of the cycloalkane rather than the introduction of a functional group.
The reduction of the cyclopentyl moiety in this compound is not a commonly reported transformation. Catalytic hydrogenation, a standard method for reducing carbon-carbon double bonds, can also reduce aromatic rings under forcing conditions of high pressure and temperature using catalysts like platinum, palladium, or nickel. lumenlearning.commsu.edulibretexts.org Under such conditions, both the benzene ring and any unsaturation in the cyclopentyl ring would likely be reduced. Selective reduction of the cyclopentyl ring while leaving the benzene ring intact is not a typical reaction pathway, as aromatic rings are generally more resistant to reduction than unstrained cycloalkanes.
Rearrangement Processes
This compound can potentially undergo rearrangement reactions, particularly under conditions that generate carbocation intermediates. A key example is the Wagner-Meerwein rearrangement, which involves the 1,2-shift of a hydrogen, alkyl, or aryl group to a neighboring carbocation center to form a more stable carbocation. wikipedia.orglibretexts.orgslideshare.net
Such rearrangements can be envisioned during the Friedel-Crafts alkylation of benzene with a methylcyclopentyl precursor, such as methylcyclopentene or a methylcyclopentyl halide, in the presence of a Lewis acid. For instance, if the reaction proceeds through a secondary carbocation on the cyclopentyl ring, a hydride or methyl shift could occur to form a more stable tertiary carbocation before alkylation of the benzene ring takes place. libretexts.orgmsu.edu This could lead to the formation of isomeric products. The specific products formed would depend on the relative stabilities of the possible carbocation intermediates and the reaction conditions. jk-sci.com
Carbocation Rearrangements
Carbocation rearrangements are a common phenomenon in organic chemistry, defined by the movement of a carbocation from a less stable state to a more stable one through structural "shifts". libretexts.orglibretexts.org These rearrangements are prevalent in reactions involving carbocation intermediates, such as SN1 and E1 reactions. libretexts.orgbyjus.com The driving force is the formation of a more stable carbocation, with the stability order being tertiary > secondary > primary. masterorganicchemistry.com For a molecule like this compound, the formation of a carbocation on the cyclopentyl ring can initiate a cascade of rearrangements to achieve greater stability.
1,2-Hydride Shifts for Carbocation Stabilization
A 1,2-hydride shift is a type of carbocation rearrangement where a hydrogen atom, along with its two bonding electrons, migrates from a carbon atom to an adjacent positively charged carbon. libretexts.orglibretexts.org This process occurs rapidly when it can convert a less stable carbocation into a more stable one. masterorganicchemistry.comlibretexts.org
Consider the formation of a carbocation at the C2 position of the cyclopentyl ring of this compound (Structure A). This is a secondary carbocation. A 1,2-hydride shift can occur from the adjacent C1 position, which is a tertiary carbon. The electrons in the C-H bond are attracted to the empty p-orbital of the carbocation, and the hydrogen shifts over. libretexts.org This rearrangement results in the formation of a more stable tertiary carbocation at the C1 position (Structure B), which is also stabilized by the adjacent phenyl group. The thermodynamic driving force behind this shift is the transition from a secondary to a more stable tertiary carbocation. masterorganicchemistry.comlibretexts.org
Table 1: Carbocation Stability and Potential Hydride Shift in this compound
| Initial Carbocation | Position | Type | Rearrangement | Final Carbocation | Position | Type |
|---|
Alkyl Shifts in Carbocation Rearrangement Pathways
When a hydride shift is not possible or does not lead to the most stable carbocation, an alkyl group can migrate instead. masterorganicchemistry.com A 1,2-alkyl shift involves the migration of an alkyl group with its bonding electrons to an adjacent carbocation center. libretexts.org This type of rearrangement is common when a carbon with a positive charge is adjacent to a quaternary or highly substituted carbon. byjus.commasterorganicchemistry.com
In the context of this compound, if a carbocation were to form at a position where a hydride shift is less favorable, a methyl shift could potentially occur. For example, if a carbocation forms at the C2 position (Structure A), it is adjacent to the methyl-substituted C1. While a hydride shift to the tertiary C1 is more likely, it is mechanistically plausible to consider a methyl shift under certain conditions, although this would likely lead to a less stable carbocation in this specific case. However, in related systems, if a secondary carbocation is adjacent to a quaternary carbon, a methyl shift is the preferred pathway to form a more stable tertiary carbocation. libretexts.orglibretexts.org The mechanism involves the alignment of the C-C sigma bond with the empty p-orbital of the carbocation, allowing the alkyl group to shift. byjus.commasterorganicchemistry.com
Ring Opening and Contraction Mechanisms in Related Systems
Carbocations within cyclic systems can undergo rearrangements that alter the size of the ring. These ring-expanding or contracting rearrangements are driven by the release of ring strain. For instance, a carbocation adjacent to a strained five-membered ring can trigger a ring expansion to form a more stable six-membered ring. libretexts.org
In a scenario involving a derivative of this compound, if a carbocation were to form on an exocyclic carbon atom attached to the cyclopentyl ring, a ring-expansion rearrangement could occur. The electrons from one of the ring's C-C bonds would shift to the carbocation center, expanding the five-membered cyclopentyl ring into a six-membered cyclohexane (B81311) ring. This process converts a primary or secondary carbocation into a more stable secondary or tertiary carbocation within a less strained ring system. youtube.com Conversely, ring contraction, though less common, can occur if it leads to a particularly stable carbocation, such as one stabilized by resonance.
Radical Reaction Pathways
Radical reactions proceed through a chain reaction mechanism involving highly reactive species with unpaired electrons. libretexts.org These reactions are typically initiated by heat or light. libretexts.orgyoutube.com
Initiation, Propagation, and Termination Mechanisms
Radical chain reactions are characterized by three distinct phases: initiation, propagation, and termination. libretexts.orgmasterorganicchemistry.com
Initiation: This is the first step where free radicals are generated from a non-radical species. libretexts.orgchemistrysteps.com It typically involves the homolytic cleavage (breaking of a bond where each atom retains one electron) of a weak bond, often induced by UV light or high temperatures. youtube.comchemistrysteps.com For example, a radical initiator like a peroxide can be used to abstract a hydrogen atom from this compound, creating a carbon-centered radical. In this step, the number of radicals increases. youtube.commasterorganicchemistry.com
Propagation: These are the "chain" carrying steps of the reaction. A radical reacts with a stable molecule to form a new product and another radical, which continues the chain. masterorganicchemistry.comchemistrysteps.com The number of radicals remains constant during propagation. youtube.com For this compound, a radical could abstract a hydrogen atom, and the resulting alkylbenzene radical could then react with another molecule.
Termination: This phase concludes the chain reaction by consuming radicals. youtube.com It occurs when two radical species react with each other to form a stable, non-radical molecule. libretexts.org This leads to a net decrease in the number of radicals. youtube.commasterorganicchemistry.com
Table 2: Stages of a Radical Chain Reaction
| Stage | Description | Change in Number of Radicals |
|---|---|---|
| Initiation | A non-radical molecule fragments into two radicals (e.g., Cl₂ → 2 Cl•). | Increases (0 → 2) chemistrysteps.com |
| Propagation | A radical reacts with a non-radical to form a new radical and a new non-radical (e.g., Cl• + CH₄ → HCl + •CH₃). | No net change (1 → 1) masterorganicchemistry.com |
| Termination | Two radicals combine to form a non-radical molecule (e.g., •CH₃ + •CH₃ → C₂H₆). | Decreases (2 → 0) chemistrysteps.com |
Fragmentation and Addition Reactions Involving Radical Intermediates
Once a radical is formed on the this compound structure, it can undergo several subsequent reactions. The most stable radical would likely form at the tertiary benzylic-type position (C1 on the ring), as it is stabilized by both the alkyl substitution and the adjacent phenyl ring.
Fragmentation: Radical intermediates can break apart (fragment) to form a new radical and a stable molecule (like an alkene). In the case of the this compound radical, if the radical is located on the cyclopentyl ring, a β-scission event could lead to the opening of the ring, forming an unsaturated alkylbenzene radical.
Addition: Radical intermediates can also add across double bonds. While the phenyl group of this compound is generally unreactive towards radical addition except under harsh conditions, if the molecule were to be in the presence of other unsaturated compounds, the radical intermediate could add to them, propagating a polymerization or other addition reaction.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Chlorine |
| Methane |
| Hydrogen Chloride |
| Ethane |
Catalytic Conversions and Product Selectivity
The transformation of this compound under catalytic conditions is multifaceted, involving a complex network of reactions that include hydroalkylation, dealkylation, isomerization, and cracking. The selectivity towards a particular product is highly dependent on the catalyst properties—such as acidity, pore structure, and the nature of active sites—as well as the reaction conditions, including temperature, pressure, and reactant concentrations.
Hydroalkylation of benzene with a source of methylcyclopentyl cation, typically derived from methylcyclopentene or a related precursor, is a key pathway for the formation of this compound. This reaction is generally carried out over bifunctional catalysts that possess both a hydrogenation-dehydrogenation function (e.g., a noble metal like platinum or palladium) and an acidic function (e.g., a zeolite or other solid acid).
The generally accepted mechanism for hydroalkylation involves the following key steps:
Hydrogenation: The aromatic ring is partially hydrogenated on the metal site to form cyclohexene (B86901) or related intermediates. In the context of forming this compound, the process would involve the generation of a methylcyclopentyl cation. This can occur through the protonation of methylcyclopentene, which can be formed in situ from other C6 cyclic hydrocarbons.
Alkylation: The resulting carbocation intermediate then acts as an electrophile, attacking the benzene ring in a classic Friedel-Crafts alkylation reaction on the acid sites of the catalyst.
Dehydrogenation/Rearrangement: Subsequent rearrangements and dehydrogenation steps can occur, leading to the final product and potential byproducts.
The product selectivity in these processes is a delicate balance. For instance, in related benzene hydroalkylation reactions, the formation of the desired mono-alkylated product is often in competition with the complete hydrogenation of benzene to cyclohexane and the formation of poly-alkylated species. The choice of catalyst and reaction conditions is paramount in steering the reaction towards the desired product. Zeolites with specific pore structures can exert shape-selective control, favoring the formation of certain isomers. capes.gov.brresearchgate.netnih.gov
Research on the alkylation of benzene with various olefins over zeolite catalysts has shown that the product distribution is influenced by the catalyst's pore size and acidity. For example, wide-pore zeolites like β (Beta), mordenite, and ZSM-12 have demonstrated shape-selectivity that favors the formation of less bulky isomers. capes.gov.br While specific data for the hydroalkylation leading to this compound is not extensively documented in publicly available literature, the principles derived from studies with other cyclic olefins can be applied.
Illustrative Data on Benzene Alkylation with Cyclic Olefins over Zeolite Catalysts
| Catalyst | Reactant | Temperature (°C) | Benzene/Olefin Molar Ratio | Major Products | Reference |
|---|---|---|---|---|---|
| H-Beta | Cyclohexene | 150 | 5:1 | Cyclohexylbenzene, Dicyclohexylbenzene | nih.gov |
| H-ZSM-5 | Propylene | 250 | 8:1 | Cumene, Diisopropylbenzene | rsc.org |
This table is illustrative and based on data from similar alkylation reactions to provide context for the catalytic conditions and potential product distributions.
Once formed, this compound can undergo further isomerization in a catalytic environment, particularly over solid acid catalysts like zeolites. These isomerization reactions can involve both the rearrangement of the alkyl group on the benzene ring and the skeletal isomerization of the methylcyclopentyl group itself.
The primary mechanisms for isomerization over acid catalysts involve carbocation intermediates. A proton from a Brønsted acid site on the catalyst can protonate the aromatic ring, leading to the migration of the alkyl group to a different position on the ring. Alternatively, the methylcyclopentyl ring can undergo rearrangement through a series of carbocationic intermediates, potentially leading to the formation of other C6-cycloalkyl substituted benzenes, such as (cyclohexyl)benzene or other isomers of methylcyclopentylbenzene (e.g., (1-Methylcyclopentyl)benzene or (3-Methylcyclopentyl)benzene).
Studies on the catalytic cracking of related compounds like cyclohexene and 1-methylcyclopentene have shown that the isomerization between five- and six-membered rings is a facile process over zeolite catalysts. rsc.org This suggests that under isomerization conditions, this compound could be in equilibrium with cyclohexylbenzene. The product distribution would be dictated by the thermodynamic stability of the various isomers and the shape selectivity imposed by the catalyst pores. For instance, catalysts with smaller pores might favor the formation of more compact isomers.
The acidity of the catalyst plays a crucial role. Strong acid sites are required to facilitate the formation of the necessary carbocation intermediates. However, excessively strong acidity can lead to undesirable side reactions such as cracking and coke formation, which can deactivate the catalyst. Therefore, optimizing the acid site density and strength is key to achieving high selectivity for a specific isomer. researchgate.net
Expected Product Distribution from Isomerization of this compound over an Acid Catalyst
| Catalyst Type | Temperature Range (°C) | Expected Major Isomerization Products | Potential Byproducts |
|---|---|---|---|
| Medium-pore Zeolite (e.g., H-ZSM-5) | 250 - 400 | (1-Methylcyclopentyl)benzene, (3-Methylcyclopentyl)benzene | Benzene, Methylcyclopentane, Cracking products |
Structural Analysis and Conformational Studies of 2 Methylcyclopentyl Benzene
Isomerism and Stereochemical Aspects
The presence of two stereocenters in (2-Methylcyclopentyl)benzene, at the C1 and C2 positions of the cyclopentyl ring, gives rise to stereoisomerism. This manifests as both diastereomers and enantiomers.
This compound exists as two diastereomers: cis and trans. In the cis isomer, the methyl group and the phenyl group are on the same side of the cyclopentane (B165970) ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers is chiral and exists as a pair of enantiomers.
The characterization and differentiation of these diastereomers rely heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The spatial relationship between the protons on C1 and C2 leads to distinct differences in their NMR spectra, most notably in the vicinal coupling constants (³JHH).
| Isomer | Relative Orientation of Substituents | Expected ³JHH (H1-H2) |
| cis-(2-Methylcyclopentyl)benzene | Phenyl and Methyl groups on the same side | Typically smaller coupling constant |
| trans-(2-Methylcyclopentyl)benzene | Phenyl and Methyl groups on opposite sides | Typically larger coupling constant |
The cyclopentane ring is not planar and adopts puckered conformations to relieve bond angle and eclipsing strain. The two most common conformations are the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry). In substituted cyclopentanes like this compound, the substituents' steric bulk and electronic effects influence the preferred conformation and the orientation of the substituents as either axial, equatorial, or pseudo-axial/equatorial.
For monosubstituted cyclopentanes, the envelope conformation is often slightly more stable. In the case of 1,2-disubstituted cyclopentanes, the conformational equilibrium is a complex interplay between the steric demands of both substituents. In the cis isomer, one substituent is typically in a pseudo-axial and the other in a pseudo-equatorial position. In the trans isomer, both substituents can adopt pseudo-equatorial positions, which is generally the more stable arrangement, or both can be in pseudo-axial positions, which is less favorable.
Advanced Spectroscopic Elucidation Beyond Basic Identification
Advanced spectroscopic techniques are indispensable for a detailed understanding of the three-dimensional structure, conformational dynamics, and stereochemistry of this compound.
NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for the structural elucidation of this compound.
¹H NMR: The chemical shifts of the protons on the cyclopentyl ring are influenced by the anisotropy of the phenyl group and the electron-donating nature of the methyl group. The key to distinguishing between the cis and trans isomers lies in the vicinal coupling constant (³JHH) between the protons at C1 and C2. The Karplus relationship predicts that the magnitude of this coupling constant is dependent on the dihedral angle between the two protons. In the trans isomer, the dihedral angle is typically close to 180°, leading to a larger coupling constant, whereas, in the cis isomer, the dihedral angle is smaller, resulting in a smaller coupling constant.
¹³C NMR: The ¹³C NMR chemical shifts also provide valuable structural information. The carbon atoms of the cyclopentyl ring will exhibit different chemical shifts depending on their position relative to the phenyl and methyl substituents. The steric compression between the substituents in the cis isomer can lead to a shielding effect (upfield shift) on the involved carbon atoms compared to the trans isomer.
Expected NMR Data Ranges:
| Nucleus | Expected Chemical Shift (ppm) - Phenyl Group | Expected Chemical Shift (ppm) - Cyclopentyl Ring | Expected Chemical Shift (ppm) - Methyl Group |
| ¹H | ~7.1 - 7.3 | ~1.5 - 3.0 | ~0.8 - 1.2 |
| ¹³C | ~125 - 145 | ~25 - 50 | ~15 - 25 |
This table provides estimated chemical shift ranges based on analogous compounds. Specific experimental data for this compound is not widely documented.
FTIR and Raman Spectra: The spectra of this compound will be dominated by the vibrational modes of the phenyl group and the methylcyclopentyl moiety.
Phenyl Group Vibrations:
C-H stretching vibrations of the aromatic ring typically appear in the region of 3000-3100 cm⁻¹.
C=C stretching vibrations within the aromatic ring give rise to characteristic bands in the 1450-1600 cm⁻¹ region.
Out-of-plane C-H bending vibrations can provide information about the substitution pattern on the benzene (B151609) ring and are found in the 690-900 cm⁻¹ range.
Methylcyclopentyl Moiety Vibrations:
C-H stretching vibrations of the methyl and cyclopentyl groups are expected in the 2850-2960 cm⁻¹ region. nih.gov
CH₂ and CH₃ bending vibrations will appear in the 1375-1465 cm⁻¹ range.
The so-called "fingerprint region" (below 1300 cm⁻¹) will contain a complex pattern of C-C stretching and various bending and rocking vibrations of the entire molecule. Subtle differences in this region can be observed between the cis and trans isomers due to their different symmetries and conformational preferences. nih.gov
Theoretical and Computational Investigations of 2 Methylcyclopentyl Benzene
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of a molecule. For (2-Methylcyclopentyl)benzene, methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) would be employed to provide insights into its stability and electronic characteristics.
Detailed research findings would focus on calculating key energetic and electronic properties. The interaction between the cyclopentyl ring and the benzene (B151609) ring, particularly the influence of the methyl group on the cyclopentyl ring, would be a central point of investigation. The nature of the valence orbital interactions between the benzene π-system and the σ-orbitals of the alkyl substituent can be elucidated through these calculations. aip.org Such studies on similar alkylbenzenes have shown that alkane orbitals can interact significantly with the benzene σ orbitals. aip.org
Illustrative Data Table: Calculated Electronic Properties of this compound
| Property | Illustrative Value | Method | Basis Set |
| Ground State Energy | -427.XXX Hartree | B3LYP | 6-311G(d,p) |
| Dipole Moment | 0.XXX Debye | B3LYP | 6-311G(d,p) |
| Ionization Potential | 8.XX eV | B3LYP | 6-311G(d,p) |
| Electron Affinity | -0.XX eV | B3LYP | 6-311G(d,p) |
| HOMO-LUMO Gap | 5.XX eV | B3LYP | 6-311G(d,p) |
Note: The values in this table are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations.
Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Solvent Effects
The conformational flexibility of this compound is primarily due to the rotation around the C-C bond connecting the cyclopentyl and phenyl groups, as well as the puckering of the cyclopentyl ring. The cyclopentane (B165970) ring itself is known to adopt non-planar conformations, such as the "envelope" and "twist" forms, to alleviate torsional strain. libretexts.org The presence of the methyl group on the cyclopentyl ring introduces additional conformational complexity.
Molecular mechanics force fields, such as CHARMM or AMBER, would be used for initial conformational searches. Subsequent geometry optimizations and frequency calculations using DFT would identify the stable conformers and the transition states connecting them. Molecular dynamics (MD) simulations would then be employed to explore the conformational landscape over time, providing a dynamic picture of the molecule's behavior. acs.orgnih.gov
MD simulations are also invaluable for studying the influence of different solvents on the conformational preferences of this compound. By simulating the molecule in explicit solvent boxes (e.g., water, ethanol, hexane), one can observe how solute-solvent interactions affect the relative energies of different conformers and the barriers to rotation.
Illustrative Data Table: Conformational Analysis of this compound
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |
| Anti-periplanar | 180° | 0.00 | 60 |
| Synclinal (Gauche) | ±60° | 1.20 | 20 |
| Anticlinal | ±120° | 2.50 | 10 |
| Syn-periplanar | 0° | 5.00 | <1 |
Note: The values in this table are hypothetical and represent plausible results for a conformational analysis.
Prediction of Reactivity and Reaction Pathway Energetics
Computational methods are powerful tools for predicting the reactivity of this compound and elucidating the mechanisms of its reactions. catalysis.blog By mapping the potential energy surface (PES), chemists can identify the most likely reaction pathways and the associated energy barriers.
For electrophilic aromatic substitution, a common reaction for alkylbenzenes, calculations would determine the relative energies of the intermediate carbocations formed by attack at the ortho, meta, and para positions of the benzene ring. The electron-donating nature of the alkyl group is expected to direct incoming electrophiles to the ortho and para positions.
The reactivity of the benzylic C-H bonds can also be investigated. The benzylic carbon is the carbon atom of the cyclopentyl ring directly attached to the benzene ring. C-H bonds at this position are known to be weaker and more susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical. libretexts.org Computational methods can quantify these bond dissociation energies and model the kinetics of reactions involving benzylic radical intermediates.
Illustrative Data Table: Calculated Activation Barriers for Electrophilic Bromination of this compound
| Position of Attack | Activation Energy (kcal/mol) | Relative Rate |
| Ortho | 15.X | High |
| Meta | 20.X | Low |
| Para | 14.X | Highest |
Note: The values in this table are hypothetical and illustrate the expected regioselectivity based on general principles of electrophilic aromatic substitution.
Kinetic Modeling of Chemical Processes Involving this compound
Kinetic modeling combines the energetic data from quantum chemical calculations with statistical mechanics to predict the rates of chemical reactions. youtube.com For a given reaction of this compound, the transition state theory can be used to calculate the rate constant as a function of temperature.
For complex reaction networks, such as pyrolysis or oxidation, detailed kinetic models can be constructed. These models consist of a series of elementary reaction steps, each with its own rate constant. By solving the corresponding system of differential equations, the concentration profiles of reactants, intermediates, and products over time can be simulated. Such models are crucial for understanding and optimizing industrial processes involving alkylbenzenes. researchgate.net
Illustrative Data Table: Hypothetical Arrhenius Parameters for Benzylic Hydrogen Abstraction from this compound
| Reaction | Pre-exponential Factor (A) | Activation Energy (Ea) (kcal/mol) | Rate Constant at 298 K |
| R• + C₁₁H₁₄ → RH + C₁₁H₁₃• | 1.0 x 10⁸ M⁻¹s⁻¹ | 10.X | X.X x 10³ M⁻¹s⁻¹ |
Note: The values in this table are for illustrative purposes and represent the type of data that would be generated in a kinetic modeling study.
Applications of 2 Methylcyclopentyl Benzene in Advanced Chemical Synthesis and Materials Research
Role as a Precursor in the Synthesis of Complex Organic Molecules
(2-Methylcyclopentyl)benzene serves as a quintessential example of an alkylbenzene, a class of compounds that are fundamental building blocks in organic synthesis. Its own synthesis is illustrative of key carbon-carbon bond-forming reactions, and its structure provides a versatile scaffold for further chemical modification.
The primary route to synthesizing this compound is the Friedel-Crafts alkylation reaction. wikipedia.org This electrophilic aromatic substitution involves reacting benzene (B151609) with a suitable 2-methylcyclopentyl electrophile, typically generated from a precursor like 1-chloro-2-methylcyclopentane or 2-methylcyclopentanol (B36010), in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). wikipedia.orgacs.org The reaction proceeds by forming a 2-methylcyclopentyl carbocation (or a related complex), which is then attacked by the electron-rich benzene ring to form the final product. acs.org
Once formed, this compound is a valuable precursor for more complex molecules. The true synthetic utility lies in the reactivity of its two key components:
Through these pathways, this compound can be converted into a wide array of more complex derivatives, making it a foundational starting material for multi-step synthetic routes in pharmaceutical and fine chemical research.
Utilization in Catalyst Research and Development
While not a catalyst itself, this compound and related alkylaromatics are critical substrates in the field of catalyst research, particularly for dehydrogenation processes. The catalytic dehydrogenation of alkylbenzenes is a cornerstone of the petrochemical industry, most notably in the production of styrene (B11656) from ethylbenzene (B125841). wikipedia.org This reaction converts a saturated alkyl side-chain into an unsaturated one, creating a valuable vinyl monomer for polymerization. wikipedia.orgyoutube.com
Research in this area focuses on developing highly efficient and selective catalysts that can operate under specific conditions. This compound could serve as a model substrate to test and optimize catalysts for the dehydrogenation of more complex cycloalkylaromatic compounds. The goal would be to selectively form a double bond in the cyclopentyl ring, creating a reactive monomer precursor. Common catalysts for such transformations are based on metal oxides, often promoted with other elements to enhance performance and stability at high temperatures (typically above 500°C). wikipedia.orgrsc.org
Interactive Table:
| Catalyst Type | Active Components | Typical Application | Potential Use with this compound |
|---|---|---|---|
| Iron Oxide-Based | Fe₂O₃, promoted with K₂O or K₂CO₃ | Industrial dehydrogenation of ethylbenzene to styrene. wikipedia.org | To produce (2-methylcyclopentenyl)benzene derivatives. |
| Chromia-Alumina | Cr₂O₃ on Al₂O₃ support | Dehydrogenation of alkanes and alkylaromatics. rsc.org | Investigating reaction pathways and side-reactions. rsc.org |
| Noble Metal | Pt, Pd on various supports | Catalytic reforming and hydrogenation/dehydrogenation. youtube.com | High-selectivity, lower-temperature dehydrogenation studies. |
| Homogeneous Catalysts | Pincer complexes (e.g., Rh, Ir) | Fine chemical synthesis, transfer hydrogenation. wikipedia.orgtib.eu | Mechanistic studies of C-H activation on the cyclopentyl ring. |
The study of how this compound interacts with these catalysts can provide valuable data on reaction kinetics, catalyst deactivation via coking, and the influence of the cycloalkyl structure on the reaction mechanism. rsc.org
Fundamental Contributions to Understanding Organic Reaction Mechanisms
This compound is an excellent model compound for illustrating the principles of electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. The substituent already present on a benzene ring profoundly influences the rate and regioselectivity of subsequent substitutions. youtube.com
The (2-methylcyclopentyl) group is classified as an alkyl group. By donating electron density to the benzene ring through an inductive effect, it activates the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. youtube.com Furthermore, it is an ortho-, para- director, meaning it directs incoming electrophiles to the positions adjacent (ortho) or opposite (para) to itself. wikipedia.org This directional effect is explained by the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. When the electrophile attacks at the ortho or para positions, a resonance structure can be drawn where the positive charge is located on the carbon bearing the alkyl group, which provides extra stabilization. wikipedia.org
Interactive Table:
| EAS Reaction | Reagents | Predicted Major Products | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-nitro-2-(2-methylcyclopentyl)benzene and 1-nitro-4-(2-methylcyclopentyl)benzene | youtube.com |
| Halogenation | Br₂, FeBr₃ | 1-bromo-2-(2-methylcyclopentyl)benzene and 1-bromo-4-(2-methylcyclopentyl)benzene | wikipedia.org |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-(2-methylcyclopentyl)phenyl)ethan-1-one (primarily para due to sterics) | google.com |
| Sulfonation | SO₃, H₂SO₄ | 2-(2-methylcyclopentyl)benzenesulfonic acid and 4-(2-methylcyclopentyl)benzenesulfonic acid | wikipedia.org |
By studying the product distribution from these reactions, chemists can quantify the directing effects and gain a deeper understanding of the electronic and steric factors that govern chemical reactivity.
Potential in Materials Science Research
Use as a Monomer or Component in Polymer Synthesis
Saturated hydrocarbons like this compound are not themselves monomers for common addition polymerization techniques. However, the compound serves as a potential precursor to a novel monomer through a catalytic dehydrogenation reaction, as discussed in section 6.2. The introduction of a double bond into the cyclopentyl ring would create a cycloalkenylbenzene derivative, a type of vinyl monomer that could undergo polymerization.
For instance, dehydrogenation could yield a compound like (2-methylcyclopent-1-en-1-yl)benzene. This new monomer could then be polymerized, likely via a free-radical mechanism similar to that used for styrene, to produce a new polymer. The process would involve three main steps:
The resulting polymer, poly[(2-methylcyclopent-1-en-1-yl)benzene], would have a unique structure. The bulky, rigid methylcyclopentenyl group attached to the polymer backbone would be expected to significantly influence the material's properties, such as its glass transition temperature (Tg), thermal stability, and mechanical strength, when compared to a commodity plastic like polystyrene. Research into such novel polymers is crucial for developing new materials with tailored properties for specialized applications.
Contributions to Liquid Crystal Research (analogous structures)
The field of liquid crystals (LCs) relies on molecules, known as mesogens, that have a specific combination of a rigid core and flexible terminal chains. The rigid core is often composed of aromatic rings (like benzene) and/or saturated cycloaliphatic rings (like cyclohexane). rsc.org This structural anisotropy allows the molecules to align in an ordered fashion while still flowing like a liquid, giving rise to the mesophase.
While this compound is not a liquid crystal itself, its core structure—a cycloalkyl ring linked to a benzene ring—is a common building block in many known liquid crystal molecules. rsc.org For this structure to become mesogenic, it would require further functionalization, typically with a polar terminal group (like a cyano, -CN, or isothiocyanate, -NCS group) at one end and a flexible alkyl or alkoxy chain at the other. rsc.orgrsc.org These groups enhance the molecular anisotropy and provide the necessary intermolecular interactions to stabilize a liquid crystalline phase.
Interactive Table:
| Analogous Liquid Crystal Structure | Key Structural Features | Mesophase Type | Reference |
|---|---|---|---|
| 4-(4-alkyl-cyclohexyl)benzene isothiocyanate | Cyclohexyl-benzene core, alkyl chain, polar -NCS group. | Nematic | |
| trans-Butoxy-4-(4-pentylcyclohexyl)benzene | Cyclohexyl-benzene core, pentyl chain, butoxy chain. | Nematic | rsc.org |
| N-[4-(4-alkoxybenzoyloxy)benzylidene]-4-cyanoanilines | Multiple benzene rings, alkoxy chain, polar -CN group. | Nematic, Smectic | rsc.org |
The study of simple model compounds like this compound can help researchers understand the fundamental structure-property relationships that govern liquid crystal behavior. By synthesizing derivatives and observing how changes in the cycloalkyl ring size or substitution pattern affect melting points and the potential for mesophase formation, scientists can develop new liquid crystal materials for advanced display technologies and sensors. rsc.org
Table of Mentioned Compounds
Q & A
Q. How are interaction mechanisms between this compound derivatives and biological targets elucidated?
- Methodological Answer :
- Docking Studies : AutoDock Vina predicts binding poses in receptor active sites .
- Mutagenesis : Site-directed mutations (e.g., Ala-scanning) identify critical residues for binding .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
